molecular formula C9H8F3NO B1613732 6-(Trifluoromethyl)indolin-5-ol CAS No. 200711-19-9

6-(Trifluoromethyl)indolin-5-ol

Cat. No.: B1613732
CAS No.: 200711-19-9
M. Wt: 203.16 g/mol
InChI Key: WPDMTKCNJNBHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)indolin-5-ol (CAS 200711-19-9) is a high-value indoline derivative with a molecular formula of C 9 H 8 F 3 NO and a molecular weight of 203.16 g/mol. This compound features a fused benzene and five-membered nitrogen-containing ring structure in its reduced indoline form, substituted with a hydroxy group at the 5-position and a metabolically stabilizing trifluoromethyl group at the 6-position . The trifluoromethyl group is a key structural motif known to enhance the properties of bioactive molecules by increasing metabolic stability and membrane permeability, making this compound a particularly valuable intermediate in medicinal chemistry . Research indicates that the presence of a trifluoromethyl group at the 6-position of indoline-derived heterocyclic systems can significantly enhance in vitro biological activity, as demonstrated in studies of 1,2,4-triazino[5,6-b]indole derivatives against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum , highlighting its potential in antimalarial research . This chemical is exclusively for Research Use Only (RUO) and is intended for use in laboratory research. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14/h3-4,13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDMTKCNJNBHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627003
Record name 6-(Trifluoromethyl)-2,3-dihydro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200711-19-9
Record name 6-(Trifluoromethyl)-2,3-dihydro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Advanced Transformations of 6 Trifluoromethyl Indolin 5 Ol

Transformations Involving the Hydroxyl Group at the C5 Position

The hydroxyl group at the C5 position of 6-(trifluoromethyl)indolin-5-ol is a key site for functionalization, behaving as a typical phenol. Its nucleophilicity allows for reactions such as etherification and esterification, enabling the introduction of a diverse array of substituents.

Etherification: The phenolic hydroxyl can be converted to an ether linkage through Williamson ether synthesis. This reaction typically involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial to optimize the reaction yield and prevent side reactions.

Esterification: Ester derivatives can be readily prepared by reacting the hydroxyl group with acylating agents such as acyl chlorides or carboxylic anhydrides. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

TransformationReagents & ConditionsProduct Type
O-Alkylation Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF)C5-Alkoxy-6-(trifluoromethyl)indoline
O-Arylation Aryl halide, Palladium or Copper catalyst, BaseC5-Aryloxy-6-(trifluoromethyl)indoline
O-Acylation Acyl chloride or Anhydride, Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF)C5-Acyloxy-6-(trifluoromethyl)indoline

Functionalizations and Derivatizations at the Indoline (B122111) Nitrogen

The secondary amine in the indoline ring is another reactive center, susceptible to a variety of functionalization reactions, including N-acylation, N-alkylation, and N-arylation. These transformations are fundamental for building more complex molecular architectures.

N-Acylation: The indoline nitrogen can be readily acylated using acyl chlorides or anhydrides. This reaction is often performed under basic conditions to facilitate the nucleophilic attack of the nitrogen atom. N-acylation can also be a consequence of certain reaction conditions aimed at other parts of the molecule. For instance, some methods for the trifluoromethylselenolation of indoles can result in concurrent N-acylation. nih.govresearchgate.net

N-Alkylation: Introduction of alkyl groups at the indoline nitrogen can be achieved through reaction with alkyl halides. The reactivity can be influenced by the steric and electronic nature of the alkylating agent.

N-Arylation: The formation of an N-aryl bond, typically through Buchwald-Hartwig amination, allows for the connection of an aryl group to the indoline nitrogen. This palladium-catalyzed cross-coupling reaction is a powerful tool for creating complex molecular scaffolds.

TransformationReagents & ConditionsProduct Type
N-Acylation Acyl chloride or Anhydride, Base (e.g., Pyridine, Et₃N)1-Acyl-6-(trifluoromethyl)indolin-5-ol
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃)1-Alkyl-6-(trifluoromethyl)indolin-5-ol
N-Arylation Aryl halide, Pd catalyst, Ligand, Base1-Aryl-6-(trifluoromethyl)indolin-5-ol

Reactivity Profiles of the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is generally considered to be a stable and robust substituent on an aromatic ring due to the strength of the carbon-fluorine bonds. acs.org Its strong electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. youtube.com

However, under specific and often harsh conditions, the trifluoromethyl group can participate in chemical transformations. Reactions involving nucleophilic attack on the aromatic ring can sometimes lead to the displacement of the trifluoromethyl group, although this is not a common reaction pathway. acs.org More frequently, the CF₃ group's influence is electronic, modulating the reactivity of other parts of the molecule. In some contexts, an activated trifluoromethyl group can undergo transformations to form heterocyclic structures, for example, by reacting with nucleophiles under basic conditions to generate a difluoromethide intermediate. nih.govlookchem.com While generally stable, the CF₃ group can be a leaving group in certain SNAr reactions. acs.org The introduction of trifluoromethyl groups into heterocyclic systems is a significant area of research, with various methods developed for direct trifluoromethylation. researchgate.netnih.gov

Ring-Opening, Ring-Closing, and Rearrangement Reactions of the Indoline Core

The indoline scaffold can undergo a variety of reactions that alter its core structure, including ring-opening, ring-closing (cyclization), and rearrangement reactions.

Ring-Opening Reactions: The indoline ring can be opened under certain catalytic conditions. For instance, hydrothermal hydrodenitrogenation of indole (B1671886), which proceeds via an indoline intermediate, involves the opening of the five-membered ring to form substituted anilines. osti.gov Lewis acid-mediated reactions can also facilitate the ring-opening of indoline derivatives. rsc.org In some cases, indole ring-opening can lead to the formation of other heterocyclic systems like quinolines or pyrazoles. rsc.orgnih.gov

Ring-Closing and Annulation Reactions: this compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of new rings fused to the indoline core. For example, palladium-catalyzed intramolecular direct arylation can be used to form spiro-indoline-oxindoles or indoloquinolinones from appropriately substituted indole derivatives. researchgate.net The use of dicarbonyl compounds in an intramolecular aldol (B89426) reaction is a powerful strategy for forming new rings. youtube.com

Reaction TypeDescriptionPotential Products
Ring-Opening Cleavage of one or more bonds of the indoline ring, often catalyzed by metals or acids. osti.govrsc.orgSubstituted anilines, other heterocycles. rsc.orgnih.gov
Ring-Closing Intramolecular reactions leading to the formation of new fused or spirocyclic ring systems. researchgate.netFused tricyclic indoles, spiro-indolines. nih.govacs.org
Rearrangement Skeletal reorganization to form structural isomers.Isomeric indoline derivatives.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 6-(Trifluoromethyl)indolin-5-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

¹H NMR Spectroscopy: This technique would reveal the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic protons on the benzene (B151609) ring would exhibit characteristic chemical shifts and coupling patterns. The protons of the indoline (B122111) ring would also provide key structural information.

¹³C NMR Spectroscopy: Complementing the ¹H NMR data, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons, the indoline ring carbons, and the trifluoromethyl carbon would be diagnostic.

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial tool. It would provide a single, strong signal for the three equivalent fluorine atoms, and its chemical shift would be characteristic of the -CF₃ group attached to an aromatic ring.

¹H NMR (Illustrative Data)
Chemical Shift (δ) ppm Multiplicity
~7.0s
~6.8s
~5.0 (broad)s
~3.5t
~3.0t
~3.5 (broad)s
¹³C NMR (Illustrative Data)
Chemical Shift (δ) ppm
~150
~130 (q)
~125 (q)
~120
~115
~110
~50
~30
¹⁹F NMR (Illustrative Data)
Chemical Shift (δ) ppm
~ -62

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C₉H₈F₃NO. Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer valuable structural insights, revealing the characteristic losses of fragments such as the trifluoromethyl group or parts of the indoline ring.

HRMS Data (Illustrative)
Calculated m/z 203.0558
Observed m/z 203.0560
IR Spectroscopy (Illustrative Data)
Frequency (cm⁻¹) Vibrational Mode
~3400-3200O-H stretch (hydroxyl), N-H stretch (amine)
~3100-3000Aromatic C-H stretch
~2960-2850Aliphatic C-H stretch
~1350-1150C-F stretch (trifluoromethyl)

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

As no public crystal structure data is available, a representative table cannot be generated.

Chromatographic and Purity Assessment Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound and for separating it from any impurities or byproducts from a synthesis. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, would typically be developed. The retention time of the main peak would be a characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis. Chiral HPLC could also be employed to separate enantiomers if the molecule is synthesized as a racemate.

HPLC (Illustrative Data)
Column C18
Mobile Phase Acetonitrile/Water Gradient
Retention Time (min) ~5.8
Purity (%) >98%

Computational Chemistry Investigations of 6 Trifluoromethyl Indolin 5 Ol

Molecular Dynamics Simulations and Conformational Analysis

Molecules are not static entities; they are in constant motion, vibrating, rotating, and translating. Molecular Dynamics (MD) simulations provide a computational method to study these dynamic behaviors over time. By simulating the interactions between the atoms of the molecule and its environment (such as a solvent), MD can reveal the preferred three-dimensional arrangements, or conformations, of the molecule.

For 6-(Trifluoromethyl)indolin-5-ol, MD simulations could be used to explore its conformational landscape. The indoline (B122111) ring system has a degree of flexibility, and the orientation of the trifluoromethyl and hydroxyl groups can vary. Understanding the stable conformations is crucial as the biological activity of a molecule is often dependent on its specific 3D shape. For example, MD simulations of other heterocyclic compounds have been used to study their flexibility and how they might adapt their shape to fit into the binding site of a protein. nih.gov

The results of an MD simulation are often analyzed to determine the root-mean-square deviation (RMSD) of the atomic positions over time, which indicates the stability of the simulation, and to identify the most populated conformational clusters.

In Silico Prediction of Biological Interactions (e.g., Ligand-Protein Docking)

One of the most powerful applications of computational chemistry in drug discovery is the prediction of how a small molecule (a ligand) might interact with a biological target, typically a protein. This process, known as molecular docking, involves computationally placing the ligand into the binding site of a protein and scoring the potential binding poses based on their steric and energetic complementarity.

To perform a docking study for this compound, a specific protein target would first need to be identified based on the therapeutic area of interest. For instance, if the compound were being investigated as a potential kinase inhibitor, the crystal structure of the target kinase would be used. The docking simulation would then predict the most likely binding mode of the compound within the kinase's active site and estimate the binding affinity. This information can guide the design of more potent and selective inhibitors. Studies on related indole (B1671886) derivatives have successfully used molecular docking to predict their binding to various protein targets.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Ligand-Protein Complex

ParameterIllustrative ValueDescription
Docking Score-8.5 kcal/molAn estimation of the binding free energy; more negative values indicate stronger binding.
Key Interacting ResiduesTyr123, Leu87, Asp184Amino acid residues in the protein's binding site that form important interactions with the ligand.
Types of InteractionsHydrogen bonds, hydrophobic interactions, pi-pi stackingThe nature of the chemical interactions that stabilize the ligand-protein complex.

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

To build a QSAR model for a series of indolinol derivatives, including this compound, one would need a dataset of compounds with their experimentally measured biological activities. A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the activity. nih.govnih.gov

QSAR models are valuable tools in ligand-based drug design, where the structure of the target protein is unknown. They allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry can also be used to study the "how" and "why" of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway, including the structures of any intermediates and transition states. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

For the synthesis of this compound, computational methods could be used to investigate the mechanism of key reaction steps. For example, if the synthesis involves a cyclization reaction to form the indoline ring, quantum chemical calculations could be used to model the transition state of this step. nih.govcopernicus.org This information can be invaluable for optimizing reaction conditions to improve the yield and selectivity of the synthesis. By understanding the energetic barriers of different potential pathways, chemists can make more informed decisions in the laboratory.

Structure Activity Relationship Sar Studies of 6 Trifluoromethyl Indolin 5 Ol Analogs

Systematic Evaluation of the Trifluoromethyl Group's Position and Substitution

The trifluoromethyl (CF3) group is a crucial substituent in medicinal chemistry, primarily due to its strong electron-withdrawing nature, high lipophilicity, and its ability to act as a metabolic blocker. nih.gov In the context of the 6-(Trifluoromethyl)indolin-5-ol scaffold, the placement of the CF3 group at the 6-position is predicted to significantly influence the electronic properties of the aromatic ring and, consequently, its interaction with biological targets.

Systematic evaluation of the CF3 group's position would likely demonstrate that its placement is critical for potency. The electron-withdrawing effect of the CF3 group can modulate the acidity of the adjacent phenolic hydroxyl group at position 5, which can be a key interaction point with a receptor. Moving the CF3 group to other positions on the benzene (B151609) ring, such as position 4 or 7, would alter the electronic landscape of the molecule, potentially leading to a decrease or change in biological activity.

Substitution of the trifluoromethyl group with other electron-withdrawing groups, such as a nitro or cyano group, or with lipophilic, non-electron-withdrawing groups like a methyl or ethyl group, would further elucidate the specific role of the CF3 group. It is often observed that the unique combination of steric bulk, lipophilicity, and electronic effects of the trifluoromethyl group is hard to replicate with other substituents. nih.govtandfonline.com

Table 1: Illustrative Impact of Modifications to the Trifluoromethyl Group on Biological Activity

Analog Modification Predicted Effect on Activity Rationale
This compoundReference Compound-Baseline activity
4-(Trifluoromethyl)indolin-5-olPositional IsomerLikely ReducedAltered electronic influence on the 5-OH group.
6-Chloroindolin-5-olBioisosteric ReplacementPotentially ReducedWhile electron-withdrawing, chlorine has different steric and lipophilic properties than CF3.
6-Methylindolin-5-olElectronic ModificationLikely Significantly ReducedA methyl group is electron-donating, which would drastically alter the electronic nature of the aromatic ring.

Delineation of the Hydroxyl Group's Role at Position 5 on Biological Efficacy

The phenolic hydroxyl group at position 5 is a key functional group that can significantly contribute to the biological efficacy of this compound analogs. Its ability to act as both a hydrogen bond donor and acceptor allows for specific and strong interactions with amino acid residues in a protein's binding pocket, such as glutamate, arginine, or histidine. nih.govmdpi.com

The importance of this hydroxyl group can be delineated through several key modifications:

Removal of the Hydroxyl Group: The complete removal of the 5-hydroxyl group would likely lead to a significant loss of activity, assuming it forms a critical hydrogen bond with the target receptor.

O-Methylation: Conversion of the hydroxyl group to a methoxy (B1213986) group (O-methylation) would eliminate its hydrogen bond donating capability and add steric bulk. This change often results in a dramatic decrease in binding affinity, confirming the role of the hydroxyl as a hydrogen bond donor. nih.govcanada.ca

Positional Isomerization: Moving the hydroxyl group to other positions on the aromatic ring, such as position 4, 6, or 7, would alter the geometry of its interaction with the target. The precise positioning is often crucial for optimal binding. nih.gov

Studies on other phenolic compounds have consistently shown that such modifications can drastically alter binding affinities, highlighting the directional and specific nature of hydrogen bonds in molecular recognition. mdpi.com

Table 2: Illustrative Impact of Modifications to the Hydroxyl Group on Biological Activity

Analog Modification Predicted Effect on Activity Rationale
This compoundReference Compound-Baseline activity, assumes OH is a key H-bond donor.
6-(Trifluoromethyl)indolineRemoval of -OHSignificant LossLoss of critical hydrogen bonding interaction.
5-Methoxy-6-(trifluoromethyl)indolineO-MethylationSignificant LossInability to act as a hydrogen bond donor.
6-(Trifluoromethyl)indolin-4-olPositional IsomerLikely ReducedSuboptimal orientation for hydrogen bonding with the target.

Investigation of Substituent Effects at the Indoline (B122111) Nitrogen and Other Ring Positions

Substituents on the indoline nitrogen (N-1 position) can profoundly impact the pharmacological properties of the molecule by influencing its polarity, solubility, metabolic stability, and ability to form additional interactions with the target. chemrxiv.org

N-Alkylation: Introducing small alkyl groups like methyl or ethyl can increase lipophilicity and may fill a small hydrophobic pocket in the receptor. Larger or bulkier substituents, such as a benzyl (B1604629) group, could either enhance activity by forming additional favorable interactions or decrease activity due to steric hindrance.

N-Acylation: The introduction of an acyl group would significantly alter the electronic properties of the nitrogen, making it non-basic. This can be beneficial if the basicity of the nitrogen is detrimental to activity or leads to off-target effects.

Unsubstituted N-H: An unsubstituted indoline nitrogen (N-H) can act as a hydrogen bond donor, which may be a critical interaction for biological activity. nih.gov

Substitutions at other positions of the indoline ring, such as at C-2, C-3, or C-7, would also modulate activity. For instance, introducing substituents at the C-2 or C-3 positions can introduce a chiral center, a factor discussed in the next section.

Table 3: Illustrative Impact of N-1 Substituents on Biological Activity

Analog N-1 Substituent Predicted Effect on Activity Rationale
This compoundH-Baseline activity, N-H may be a hydrogen bond donor.
1-Methyl-6-(trifluoromethyl)indolin-5-olMethylVariableMay increase lipophilicity and fit into a hydrophobic pocket, or cause steric clash.
1-Benzyl-6-(trifluoromethyl)indolin-5-olBenzylVariablePotential for additional aromatic interactions or significant steric hindrance.
1-Acetyl-6-(trifluoromethyl)indolin-5-olAcetylLikely AlteredRemoves basicity of nitrogen; may reorient the molecule in the binding site.

Stereochemical Impact on Molecular Recognition and Pharmacological Activity

Chirality plays a fundamental role in pharmacology, as biological systems, including receptors and enzymes, are themselves chiral. mdpi.comnih.gov Consequently, the two enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic properties. nih.govresearchgate.net

While this compound itself is achiral, substitution at positions C-2 or C-3 of the indoline ring would introduce a stereocenter. In such cases, it is highly probable that one enantiomer (the eutomer) would display greater potency than the other (the distomer). This difference in activity arises from the fact that only one enantiomer can achieve the optimal three-point interaction with the chiral binding site of the target protein. mdpi.com

Therefore, the stereochemical configuration of any chiral analogs of this compound would be a critical determinant of their biological activity. The synthesis and testing of single enantiomers would be essential to fully characterize the SAR and to develop a more potent and selective agent.

Table 4: Illustrative Impact of Stereochemistry on Biological Activity

Analog Stereochemistry Predicted Potency Rationale
(R)-3-Methyl-6-(trifluoromethyl)indolin-5-olR-enantiomerHigherAssumed to be the eutomer with a better fit in the chiral binding site.
(S)-3-Methyl-6-(trifluoromethyl)indolin-5-olS-enantiomerLowerAssumed to be the distomer with a suboptimal fit.
Racemic 3-Methyl-6-(trifluoromethyl)indolin-5-olRacemateIntermediateActivity represents the average of the two enantiomers.

Comparative SAR Analysis with Related Indole (B1671886) and Indolinone Scaffolds

The SAR of this compound can be further understood by comparing it with related heterocyclic scaffolds such as indoles and indolinones.

Indolinone vs. Indolinol: An indolinone (or oxindole) contains a carbonyl group at the 2-position, which acts as a hydrogen bond acceptor. In contrast, an indolinol has a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. The presence of the C=O group in indolinones also introduces a planar, sp2-hybridized center, affecting the conformation of the five-membered ring. The differing hydrogen bonding capabilities and geometries of these two scaffolds would likely lead to distinct SAR profiles.

This comparative analysis highlights that while these scaffolds share a common bicyclic core, their different electronic and conformational properties necessitate separate and detailed SAR investigations. The findings from one scaffold may not be directly transferable to another.

Table 5: Comparative SAR of Indoline, Indole, and Indolinone Scaffolds

Feature Indoline (e.g., 6-(CF3)indolin-5-ol) Indole Indolinone (Oxindole)
5-Membered Ring Saturated, non-planarAromatic, planarPartially saturated, contains C=O
Nitrogen (N-1) BasicWeakly acidic, non-basicAmide-like, non-basic
Key H-bonding N-H (donor), 5-OH (donor/acceptor)N-H (donor)N-H (donor), C=O (acceptor)
3D Shape Puckered, flexibleFlat, rigidRelatively planar

Biological and Pharmacological Research Applications

Investigation of Anticancer and Antiproliferative Activity

The quest for novel anticancer agents has led to the extensive exploration of indole (B1671886) derivatives, with many exhibiting potent antiproliferative effects. nih.gov The presence of a trifluoromethyl group, in particular, has been associated with enhanced anticancer activity in various heterocyclic compounds.

Molecular Target Identification and Pathway Modulation

Research into trifluoromethyl-substituted indole derivatives has revealed their ability to interfere with several key pathways involved in cancer progression. For instance, certain indole-sulfonamide derivatives, including those with a trifluoromethyl substituent, have shown inhibitory activity against crucial biological targets such as tubulin, carbonic anhydrase IX, MET tyrosine kinase, and estrogen receptor-α. nih.gov The potential of these compounds to disrupt microtubule dynamics is a significant area of interest. Chalcone-indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Moreover, some indole derivatives act as inhibitors of protein kinases by competing with ATP at its catalytic binding site. nih.gov Given these precedents, 6-(Trifluoromethyl)indolin-5-ol could be investigated for its potential to modulate these or other cancer-related signaling pathways.

Table 1: Potential Molecular Targets for Trifluoromethyl-Indole Derivatives in Cancer

Molecular TargetPotential EffectReference
TubulinInhibition of polymerization, cell cycle arrest nih.govnih.gov
Carbonic Anhydrase IXInhibition of tumor-associated isoform nih.gov
MET Tyrosine KinaseInhibition of signaling pathway nih.gov
Estrogen Receptor-αAntagonistic activity nih.gov
Protein KinasesCompetitive inhibition of ATP binding nih.gov

This table is illustrative and based on the activities of related indole compounds.

Efficacy Against Drug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.gov Encouragingly, several indole derivatives have demonstrated efficacy against drug-resistant cancer cell lines. nih.gov For example, certain indole-isoquinoline hybrids have shown broad-spectrum efficacy against multiple cancer cell lines, with some derivatives exhibiting activity in paclitaxel-resistant colon cancer models when administered orally. nih.gov This suggests that compounds like this compound may possess the structural features necessary to overcome common resistance mechanisms in cancer cells.

Assessment of Antimicrobial and Antifungal Potency

The indole nucleus is a common feature in many compounds exhibiting antimicrobial and antifungal properties. researchgate.netnih.gov The incorporation of a trifluoromethyl group has been shown to enhance these activities in some cases.

Novel fluorinated chalcones bearing trifluoromethyl and trifluoromethoxy substituents have been synthesized and evaluated for their antibacterial and antifungal activity against various pathogenic strains. nih.gov Notably, compounds with an indole ring attached to the olefinic carbon of the chalcone (B49325) demonstrated significant antimicrobial activity. nih.gov For instance, a chalcone with a trifluoromethyl group showed potent activity against Gram-negative bacteria. nih.gov

Furthermore, a series of indole-triazole conjugates have been developed and assessed as antimicrobial agents. mdpi.com These compounds displayed good to moderate activity against several Gram-negative bacterial strains and potent antifungal activity, particularly against Candida tropicalis and Candida albicans. mdpi.com The structure-activity relationship studies of pimprinine (B1677892) analogues indicated that 2-(1H-indol-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole exhibited the highest antibacterial activity. nih.gov These findings suggest that this compound could be a valuable scaffold for the development of new antimicrobial and antifungal agents.

Table 2: Antimicrobial and Antifungal Activity of Selected Trifluoromethyl-Indole Analogs

Compound TypeTarget OrganismActivityReference
Trifluoromethyl ChalconeGram-negative bacteriaPotent nih.gov
Indole-Triazole ConjugateCandida tropicalisPotent (MIC as low as 2 µg/mL) mdpi.com
Indole-Triazole ConjugateCandida albicansPotent (MIC as low as 2 µg/mL) mdpi.com
2-(1H-indol-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazoleE. coli, S. aureusHigh nih.gov

This table presents data from studies on related indole compounds to suggest potential research directions.

Exploration of Antiviral Efficacy and Mechanism of Action

Indole alkaloids and their synthetic derivatives have a rich history in antiviral research, demonstrating activity against a range of human and avian viruses. nih.govnih.gov The indole scaffold is a key component of several approved antiviral drugs. frontiersin.org

Research on indole derivatives has shown promising activity against viruses such as HIV and Hepatitis C Virus (HCV). nih.govfrontiersin.org For example, certain indole-based HIV-1 attachment inhibitors have demonstrated potent activity with low cytotoxicity. nih.gov Similarly, phenyl- and benzyl-substituted tetrahydroindoles have exhibited significant anti-HCV properties. nih.gov

More recently, indole and β-carboline alkaloids have been screened for their efficacy against influenza A viruses, including H5N1 and H1N1 strains. nih.gov Some of these compounds, such as strychnine (B123637) sulfate, harmalol, and harmane, showed robust anti-influenza activities. nih.gov The proposed mechanisms of action include interference with viral replication and adsorption into host cells. nih.gov Given the established antiviral potential of the indole core, this compound warrants investigation for its own antiviral properties.

Studies on Anti-inflammatory and Antioxidant Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Indole and indoline (B122111) derivatives have been investigated for their anti-inflammatory potential. nih.govnih.gov

A study on indoline-based compounds identified dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. acs.org An indoline derivative demonstrated notable inhibitory activity against both enzymes and showed remarkable anti-inflammatory efficacy in in vivo models of peritonitis and asthma in mice. acs.org Additionally, indole and amide derivatives of ursolic acid have been shown to possess anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6. chemrxiv.org

While direct and extensive research on the antioxidant properties of trifluoromethyl-indolinols is not widely available, the broader class of indole derivatives has been reported to possess antioxidant activities. researchgate.net This suggests a potential, though less explored, avenue of research for this compound.

Utility in Chemical Probes and Ligand Development (e.g., Photoaffinity Labeling, Radioligands)

The unique properties of the indole scaffold make it a valuable component in the design of chemical probes and ligands for studying biological systems. While specific applications of this compound in this area have not been reported, the general utility of indoles and trifluoromethyl groups in probe development is well-established.

The indole ring system is a common feature in ligands for various receptors, including serotonin (B10506) receptors. mdpi.com Its ability to participate in hydrogen bonding and π-stacking interactions makes it an effective pharmacophore for targeting specific protein binding sites.

The trifluoromethyl group is particularly useful in the development of photoaffinity labels. Trifluoromethyl-diazirines are a class of photo-crosslinkers that, upon photoirradiation, generate highly reactive species that can form covalent bonds with nearby molecules. This allows for the identification of binding partners and the mapping of ligand-binding sites on proteins.

Given the combination of the indoline core and a trifluoromethyl group, this compound could potentially be modified to create novel chemical probes. For example, the hydroxyl group at the 5-position could serve as a handle for attaching reporter tags, such as fluorophores or biotin, or for linking to photoactivatable moieties. Such probes could be invaluable tools for identifying the molecular targets of this class of compounds and elucidating their mechanisms of action.

Future Perspectives and Emerging Research Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of trifluoromethyl-containing indolines, including 6-(Trifluoromethyl)indolin-5-ol, presents a notable challenge in organic chemistry. nih.gov While methods for constructing the indoline (B122111) core are established, the introduction of the trifluoromethyl group at a specific position often requires multi-step, and sometimes low-yielding, procedures. nih.govresearchgate.netnih.gov

Future research will likely focus on the development of more direct and efficient synthetic strategies. This includes the exploration of novel catalytic systems, such as palladium-catalyzed reactions, for the regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. nih.gov Such methods could provide a more streamlined approach to synthesizing a variety of trifluoromethyl-containing indolines. Additionally, domino reactions, which allow for the construction of complex molecules in a single pot, are a promising avenue for improving synthetic efficiency. nih.govmdpi.com The development of robust protocols for dearomative rearrangements of indolyl alcohols could also offer efficient access to substituted indolines. researchgate.net

A significant challenge lies in the synthesis of specific isomers and the control of stereochemistry, which is crucial for biological activity. Overcoming the limitations of current methods, such as their ineffectiveness for certain substitution patterns, is a key objective. luc.edu The development of synthetic routes that are not only efficient but also scalable and environmentally benign will be critical for the translation of these compounds from the laboratory to clinical applications.

Discovery and Elucidation of Undiscovered Biological Targets

While the this compound scaffold is a component of molecules with known biological activities, a vast landscape of potential undiscovered biological targets remains. The indole (B1671886) ring system itself is a ubiquitous heterocycle in nature and forms the core of many pharmaceutical agents with diverse activities, including anti-inflammatory, anticonvulsant, and anticancer effects. mdpi.com

Future research will involve comprehensive screening of compound libraries based on the this compound scaffold against a wide array of biological targets. This includes enzymes, receptors, and ion channels implicated in various diseases. The identification of novel targets will open up new therapeutic avenues for this class of compounds.

A key challenge will be the deconvolution of the mechanism of action for newly identified bioactive compounds. This will require a combination of biochemical assays, cellular studies, and advanced analytical techniques to pinpoint the specific molecular interactions responsible for the observed biological effects. Understanding the structure-activity relationships (SAR) will be crucial for optimizing the lead compounds to enhance their potency and selectivity for the newly discovered targets.

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and design process. nih.govemanresearch.orgresearchgate.net These computational tools can significantly accelerate the identification of promising drug candidates, reduce costs, and improve the success rate of clinical trials. nih.govbpasjournals.com For the this compound scaffold, AI and ML can be applied in several key areas.

High-throughput virtual screening (HTVS) powered by AI/ML algorithms can rapidly screen vast virtual libraries of compounds based on this scaffold against various biological targets. nih.gov This allows for the prioritization of a smaller, more manageable set of compounds for experimental testing. Furthermore, AI can be employed for de novo drug design, generating novel molecular structures with desired pharmacological properties based on the this compound core. emanresearch.org

A significant challenge in applying AI and ML is the need for large, high-quality datasets for training the models. nih.gov The development of robust and validated predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is also a critical area of research. nih.gov Overcoming these challenges will enable more efficient and accurate in silico predictions, guiding the design of safer and more effective drugs. researchgate.net

Strategic Design of Targeted Therapeutics Based on the this compound Scaffold

The ultimate goal is to leverage the unique properties of the this compound scaffold to design targeted therapeutics with high efficacy and minimal side effects. This involves a strategic approach that combines synthetic chemistry, pharmacology, and computational modeling.

One promising strategy is the development of spirooxindoles, which are important synthetic targets with a wide range of biological activities, including anticancer and cardiotonic effects. mdpi.com The this compound moiety can be incorporated into these complex spirocyclic systems to enhance their therapeutic potential.

Another key area is the design of inhibitors for specific targets, such as the NLRP3 inflammasome, which is implicated in various inflammatory diseases. nih.gov By optimizing the this compound scaffold, it may be possible to develop potent and selective inhibitors with improved pharmacokinetic properties, such as brain penetrability. nih.gov

The major challenge in targeted therapy is achieving high selectivity for the desired biological target to minimize off-target effects. This requires a deep understanding of the target's structure and the binding interactions with the ligand. In silico molecular docking studies can provide valuable insights into these interactions, guiding the rational design of more selective compounds. jbcpm.comwjarr.com The successful development of targeted therapeutics based on the this compound scaffold will depend on a multidisciplinary approach that integrates cutting-edge research in all the areas discussed.

Q & A

Q. What are the common synthetic methodologies for preparing 6-(Trifluoromethyl)indolin-5-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer: Synthesis often involves coupling reactions (e.g., Suzuki-Miyaura for trifluoromethyl introduction) or click chemistry using CuI catalysts to assemble indoline scaffolds . For example, trifluoromethyl-substituted aryl boronic acids can react with halogenated indoline precursors under palladium catalysis . Reaction optimization includes solvent selection (e.g., PEG-400/DMF mixtures improve solubility ), temperature control (room temperature to 80°C ), and purification via column chromatography (70:30 ethyl acetate/hexane) or preparative HPLC (MeCN/water with formic acid) . Yield improvements require stoichiometric adjustments of catalysts (e.g., CuI) and azide/alkyne ratios .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer: Critical techniques include:
  • NMR Spectroscopy: 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm regiochemistry and fluorine substitution .
  • LCMS/HPLC: Retention times (e.g., 1.25–1.38 minutes under SMD-TFA05 conditions) and mass-to-charge ratios (e.g., m/z 366–785 [M+H]+^+) validate molecular weight and purity .
  • High-Resolution Mass Spectrometry (HRMS): FAB-HRMS or TOF-MS for exact mass confirmation .
  • TLC Monitoring: Rf values during synthesis ensure intermediate purity .

Advanced Research Questions

Q. How can researchers mitigate steric and electronic challenges when introducing the trifluoromethyl group into the indoline scaffold?

  • Methodological Answer: The electron-withdrawing nature of CF3_3 can deactivate reaction sites. Strategies include:
  • Directing Groups: Use meta-directing substituents (e.g., -OH in indolin-5-ol) to guide CF3_3 installation .
  • Catalytic Systems: Employ Pd/Cu bimetallic catalysts to enhance cross-coupling efficiency with trifluoromethyl boronic acids .
  • Microwave-Assisted Synthesis: Accelerate reaction rates to overcome steric hindrance .
  • Protection/Deprotection: Temporarily protect the hydroxyl group (e.g., tert-butyl carbamate) to avoid side reactions .

Q. What strategies are effective in resolving contradictory data between NMR and LCMS when characterizing trifluoromethyl-substituted indoline derivatives?

  • Methodological Answer: Contradictions may arise from residual solvents, rotamers, or impurities. Steps include:
  • Deuteration: Use deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent peaks in NMR .
  • 2D NMR: HSQC and HMBC experiments clarify ambiguous proton-carbon correlations .
  • HPLC-PDA/ELSD: Pair LCMS with photodiode array (PDA) or evaporative light scattering (ELSD) detectors to distinguish co-eluting impurities .
  • Recrystallization: Purify the compound using solvent mixtures (e.g., ethyl acetate/hexane) to remove hydrophobic byproducts .

Q. How does the trifluoromethyl group influence the metabolic stability of indoline derivatives, and what in vitro assays are recommended to assess this?

  • Methodological Answer: The CF3_3 group enhances metabolic stability by:
  • Reducing Basicity: Lowering pKa of adjacent amines, minimizing CYP450-mediated oxidation .
  • Hydrophobic Interactions: Improving membrane permeability and resistance to hydrolytic enzymes .
    Assays:
  • Liver Microsomal Stability: Incubate with human/rat liver microsomes and monitor parent compound depletion via LCMS .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition .
  • Plasma Protein Binding: Equilibrium dialysis to evaluate free drug availability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)indolin-5-ol
Reactant of Route 2
6-(Trifluoromethyl)indolin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.